molecular formula C17H19N B13552724 (2R,6R)-2,6-diphenylpiperidine

(2R,6R)-2,6-diphenylpiperidine

Cat. No.: B13552724
M. Wt: 237.34 g/mol
InChI Key: RIZNREVBQZUGTM-IAGOWNOFSA-N
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Description

(2R,6R)-2,6-Diphenylpiperidine is a chiral compound with two phenyl groups attached to the 2nd and 6th positions of the piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-diphenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,6-diphenylpyridine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral ligands and catalysts is crucial to ensure the production of the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Diphenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

(2R,6R)-2,6-Diphenylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-diphenylpiperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways, which are crucial for its potential therapeutic effects. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-2,6-Diphenylpiperidine: The enantiomer of (2R,6R)-2,6-diphenylpiperidine, which may have different pharmacological properties.

    2,6-Diphenylpyridine: A precursor in the synthesis of this compound.

    2,6-Diphenylmorpholine: A structurally similar compound with a morpholine ring instead of a piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and pharmacological properties

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2R,6R)-2,6-diphenylpiperidine

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m1/s1

InChI Key

RIZNREVBQZUGTM-IAGOWNOFSA-N

Isomeric SMILES

C1C[C@@H](N[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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